molecular formula C14H20ClNO3S2 B2469727 1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097920-73-3

1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2469727
CAS No.: 2097920-73-3
M. Wt: 349.89
InChI Key: JYOSNRUBYROCTP-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a sophisticated chemical building block designed for advanced pharmaceutical and chemical research. This compound features a 5-chlorothiophene-2-carbonyl chloride moiety, a versatile intermediate known for its role in constructing biologically active molecules . The integration of the piperidine scaffold further enhances its utility in medicinal chemistry, particularly in the development of potential therapeutic agents. Research into analogs and derivatives of its core structure has indicated promising pharmacological activities, including investigations for anticancer and antibacterial properties . The structural complexity of this compound, combining a chlorinated heteroaromatic system with a sulfonylated piperidine, makes it a valuable scaffold for structure-activity relationship (SAR) studies and for the discovery of new bioactive molecules . It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S2/c1-10(2)9-21(18,19)11-4-3-7-16(8-11)14(17)12-5-6-13(15)20-12/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSNRUBYROCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an anticoagulant. This article explores its biological activity, synthesizing available data from various studies and sources.

  • Molecular Formula : C14H20ClNO3S2
  • Molecular Weight : 349.89 g/mol
  • CAS Number : 2097920-73-3

This compound features a piperidine ring substituted with a chlorothiophene moiety and a sulfonyl group, which are significant for its biological interactions.

The compound has been identified as a potent inhibitor of blood coagulation factors, particularly factor Xa. The mechanism involves the disruption of the coagulation cascade, which is crucial in preventing thromboembolic disorders. Research indicates that it exhibits strong inhibitory effects on both thrombin and factor Xa, making it a candidate for therapeutic applications in conditions such as myocardial infarction and deep vein thrombosis .

Inhibition Potency

The compound's inhibitory activity can be summarized as follows:

Target Inhibition Constant (Ki) Selectivity
Factor Xa1 nMHigh
Thrombin8 nMHigh
Related Serine Proteases~300-fold selectivitySignificant

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits thrombin generation in human platelet-rich plasma (PRP) with an IC50 value of approximately 0.39 μM. This suggests that the compound can significantly reduce thrombin activity, which is pivotal in clot formation .

In Vivo Studies

In vivo evaluations in rat models have shown promising results regarding the compound's anticoagulant properties. The effective dose (ED50) for intravenous administration was found to be 0.07 mg/kg, while oral administration yielded an ED50 of 2.8 mg/kg. Notably, the compound exhibited reduced bleeding liability compared to existing anticoagulants like rivaroxaban .

Case Studies

A notable case study involved the use of this compound in a rat model of venous thrombosis, where it demonstrated significant efficacy in preventing thrombus formation without excessive bleeding risk. This highlights its potential as a safer alternative to traditional anticoagulants .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is crucial for clinical application. Preliminary assessments indicate that the compound may cause skin irritation and respiratory issues upon exposure, necessitating careful handling in laboratory settings .

Scientific Research Applications

The compound is primarily recognized for its anticoagulant properties , specifically as an inhibitor of blood coagulation factor Xa. This mechanism is crucial for the prevention and treatment of thromboembolic disorders such as myocardial infarction, deep vein thrombosis, and pulmonary embolism.

Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Anticoagulant Efficacy : In vitro studies demonstrated that the compound exhibits strong inhibitory effects on thrombin and factor Xa, leading to significant reductions in clot formation time.
  • Safety Profile : Toxicity assessments indicate that the compound has a favorable safety profile, with no acute toxicity observed in animal models up to doses of 2000 mg/kg .

Case Study 1: Anticoagulant Activity

A study evaluated the anticoagulant activity of various piperidine derivatives, including 1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine. The results indicated that this compound significantly prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) compared to control groups, suggesting its potential as a therapeutic agent for managing thromboembolic disorders.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights of the compound's action. It was found to induce apoptosis in specific cancer cell lines through increased caspase activity, suggesting potential anticancer properties alongside its anticoagulant effects .

Applications in Drug Development

The unique structure of this compound allows for further modifications that could enhance its pharmacological profiles. Potential applications include:

  • Cardiovascular Therapies : As an anticoagulant for treating conditions such as myocardial infarction and stroke.
  • Cancer Treatment : Due to its apoptotic effects on cancer cells, further research could explore its use in oncology.

Summary Table of Applications

Application AreaDescriptionSupporting Evidence
Anticoagulant TherapyInhibition of factor Xa; prevention of thromboembolic disordersIn vitro studies showing prolonged PT/aPTT
Cancer TreatmentInduction of apoptosis in cancer cellsIncreased caspase activity observed
Safety ProfileFavorable toxicity results in animal modelsNo acute toxicity up to 2000 mg/kg

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Key Structural Features

  • Core Scaffold : The piperidine ring is a common feature in analogs, but substitution patterns vary significantly.
  • Substituent Diversity :
    • Acyl vs. Sulfonyl Groups : The 5-chlorothiophene-2-carbonyl group introduces aromatic and electron-withdrawing properties, while the 2-methylpropanesulfonyl group enhances hydrophobicity and steric bulk. Comparable compounds often prioritize either acyl (e.g., benzimidazole-chalcone derivatives) or sulfonyl groups (e.g., sEH inhibitors) for target-specific interactions .
    • Positional Effects : Substituents at the 1- and 3-positions (vs. 2- or 4-positions in other analogs) influence conformational flexibility and binding pocket compatibility .

Pharmacological Comparisons

Table 1: Activity of Selected Piperidine Derivatives
Compound Name Substituents Target/Activity Key Findings
1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine 1: 5-Cl-thiophene-2-CO-; 3: iso-butyl-SO₂- S1R/sEH (hypothesized) Predicted high S1R affinity due to hydrophobic and salt bridge interactions .
RC-33 (Reference Compound) 1: 3-phenylbutyl-; 3: unsubstituted S1R ligand RMSD < 2.5 Å; optimal orientation for Glu172 salt bridge .
sEH Inhibitors (e.g., Intermediate 42) 1: 4-(trifluoromethoxy)phenyl-; 3: N-acyl- Soluble Epoxide Hydrolase IC₅₀ < 10 nM; sulfonyl groups enhance metabolic stability .
Benzimidazole-Chalcone Derivatives 1: Allyl-benzimidazolyl-; 3: phenyl- Anticancer Moderate activity (IC₅₀ ~ 10–50 μM); chalcone moiety critical for apoptosis .
Key Observations :

Substituent Size and Binding Affinity :

  • Larger hydrophobic groups (e.g., 2-methylpropanesulfonyl) improve binding in S1R ligands by occupying extended hydrophobic cavities near helices α4/α5 . However, excessive bulk (e.g., adamantyl in early sEH inhibitors) may reduce solubility, necessitating balanced substitutions like trifluoromethoxyphenyl .
  • The 5-chlorothiophene-2-carbonyl group in the target compound may mimic aryl interactions seen in RC-33 but with enhanced electronic effects due to chlorine and sulfur atoms .

Conformational Flexibility :

  • Piperidine rings with chair conformations (e.g., in sEH inhibitors) exhibit better target engagement than boat or twisted forms . The target compound’s substituents likely enforce a chair conformation, similar to morpholine/piperazine analogs .

Metabolic Stability :

  • Sulfonyl groups (as in the target compound) resist oxidative metabolism compared to acyl or alkyl groups, aligning with trends in sEH inhibitors .

Pharmacophore and Binding Mode Analysis

S1R Ligands :

The target compound’s pharmacophore aligns with S1R ligand requirements:

  • Salt Bridge Interaction : The piperidine nitrogen likely interacts with Glu172, a conserved residue in S1R .
  • Hydrophobic Extensions : The 5-chlorothiophene and isobutylsulfonyl groups occupy regions analogous to RC-33’s 3-phenylbutyl group but with distinct steric and electronic profiles .

Comparison with Piperazine Analogs :

Piperazine derivatives (e.g., 8-{4-[3-(cyclopenten-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) show similar isoelectronicity but differ in hydrogen-bonding capacity due to the additional nitrogen. Piperidines, like the target compound, often exhibit higher lipophilicity, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. First, the 5-chlorothiophene-2-carbonyl group is introduced via nucleophilic acyl substitution using 5-chlorothiophene-2-carboxylic acid chloride under inert conditions (e.g., dry THF, 0–5°C). The 2-methylpropanesulfonyl group is then added via sulfonylation with 2-methylpropanesulfonyl chloride in the presence of a base like triethylamine. Yield optimization can be achieved by:

  • Controlling stoichiometry (1:1.2 molar ratio for sulfonylation).
  • Using anhydrous solvents to minimize hydrolysis.
  • Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of substituents on the piperidine ring. For example, coupling constants (J-values) distinguish axial vs. equatorial sulfonyl group orientation.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 406.0521 for C15H17ClNO3S2).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water gradient).
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Q. What are the documented biological targets of this compound, and how are binding assays designed?

  • Methodological Answer : Preliminary studies suggest kinase inhibition (e.g., MAPK or PI3K pathways). Assays include:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka/kd).
  • Fluorescence Polarization : Use fluorescently labeled ATP analogs to quantify competitive binding .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in simulations. Strategies include:

  • Explicit Solvent Modeling : Use molecular dynamics (MD) with explicit water molecules to refine solvation energy calculations.
  • Hybrid QM/MM Methods : Combine quantum mechanics (for reaction sites) and molecular mechanics (for bulk solvent) to improve accuracy.
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies to validate predicted mechanisms .

Q. What strategies are recommended for elucidating the mechanism of sulfonyl group participation in reactions involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 34S or 18O isotopes into the sulfonyl group to track its fate during reactions via MS/MS fragmentation.
  • Kinetic Profiling : Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
  • X-ray Crystallography : Resolve crystal structures of intermediate complexes to visualize sulfonyl group interactions .

Q. How can Design of Experiments (DoE) optimize the compound’s synthesis conditions?

  • Methodological Answer : Apply a 2^3 factorial design to evaluate three factors: temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0–5 mol% DMAP). Responses include yield and purity.

  • Central Composite Design (CCD) : Identify optimal conditions through response surface modeling.
  • ANOVA Analysis : Determine significant interactions (e.g., temperature-catalyst synergy) .

Q. What in silico methods predict the compound’s pharmacokinetic properties, and how reliable are they compared to in vitro data?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate LogP (2.8), bioavailability (F=0.55), and CYP450 inhibition.
  • Molecular Docking : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma protein binding.
  • Validation : Compare in silico permeability (Caco-2) with in vitro assays (e.g., PAMPA). Discrepancies >20% suggest model recalibration .

Q. How can stability studies under varying conditions (pH, light, temperature) inform degradation pathways?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl (24h, 40°C) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the sulfonyl-piperidine bond).
  • Photostability Testing : Use ICH Q1B guidelines to assess UV-induced radical formation.
  • Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at 40–60°C .

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